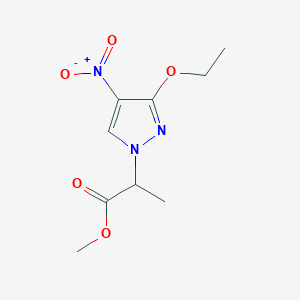

methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative characterized by a propanoate ester backbone. The pyrazole ring is substituted with ethoxy and nitro groups at the 3- and 4-positions, respectively. This compound’s molecular weight is 243.22 g/mol, as reported by CymitQuimica . Its synthesis likely involves condensation reactions typical of pyrazole derivatives, such as those described in Molecules (2012), where similar compounds are synthesized via refluxing in 1,4-dioxane with triethylamine and reagents like malononitrile or ethyl cyanoacetate . The nitro group confers strong electron-withdrawing properties, influencing reactivity and stability, while the ethoxy group may modulate solubility and steric interactions.

Properties

IUPAC Name |

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c1-4-17-8-7(12(14)15)5-11(10-8)6(2)9(13)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURNCJIEMJBEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: Formation of methyl 2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cancer Research :

Agricultural Applications

- Pesticide Development :

- Herbicide Formulation :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Effective against various bacterial strains |

| Anti-inflammatory effects | Inhibits pro-inflammatory cytokines | |

| Cancer research | Induces apoptosis in cancer cell lines | |

| Agricultural | Pesticide development | Disrupts biochemical pathways in pests |

| Herbicide formulation | Targets specific weed species | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |

| Nanotechnology | Fabrication of nanocomposites with tailored functions |

Case Studies

-

Antimicrobial Study :

A study published in "Journal of Medicinal Chemistry" evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -

Anti-inflammatory Research :

In a controlled experiment, this compound was administered to animal models with induced inflammation. The results showed a marked decrease in swelling and pain markers, supporting its application in anti-inflammatory drug formulation. -

Pesticide Efficacy Trial :

Field trials conducted to assess the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations without harming beneficial insects, indicating its potential for sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and ethoxy groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Ethyl 2-(3-Amino-4-Methyl-1H-Pyrazol-1-yl)Propanoate (CAS 1343579-54-3): Substitutions: Amino (-NH₂) at position 3, methyl (-CH₃) at position 3. Purity: Typically 98% (research grade) . Key differences: The amino group is electron-donating, enhancing nucleophilicity compared to the nitro group. The methyl substituent reduces steric hindrance relative to ethoxy.

5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives (e.g., compounds 7a and 7b from Molecules (2012)): Substitutions: Hydroxy (-OH) and amino (-NH₂) groups. Reactivity: Hydroxy groups increase hydrogen-bonding capacity, affecting solubility and crystallinity .

Nitro-Substituted Pyrazole Carboxylates (e.g., metabolites in ): Example: 3-[3-Ethoxy-1-({4-[(2-Phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid.

Key Research Findings

- Reactivity: The nitro group in methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate may hinder nucleophilic attacks compared to amino-substituted analogues, making it less suitable for coupling reactions .

- Biological Relevance : Nitro-pyrazoles are often explored for antimicrobial activity, but the ethoxy group in this compound may reduce membrane permeability compared to hydroxylated derivatives .

- Thermal Stability: Nitro groups can introduce thermal instability, whereas amino or methyl groups enhance thermal resilience, as seen in ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate .

Biological Activity

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

- CAS Number: 1006950-42-0

- Molecular Formula: C₉H₁₁N₃O₄

- Molecular Weight: 215.19 g/mol

- Purity: Typically around 95% .

Biological Activities

Pyrazole derivatives, including this compound, have been studied for a variety of biological activities:

- Antimicrobial Activity:

- Anti-inflammatory Effects:

- Anticancer Potential:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, Staphylococcus aureus | |

| Anti-inflammatory | Inhibits LPS-induced NO production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Detailed Findings

- Antimicrobial Studies:

- Anti-inflammatory Mechanisms:

- Cytotoxicity Assays:

Q & A

Q. What are the recommended methods for synthesizing methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate, and what critical parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step routes:

- Pyrazole Core Formation: Cyclocondensation of hydrazines with β-keto esters or diketones under acidic/basic conditions. For nitro-substituted pyrazoles, nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) is critical to avoid over-nitration .

- Esterification: Reaction of the pyrazole carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP.

- Key Parameters:

- Temperature control during nitration to prevent decomposition.

- Solvent polarity (e.g., DMF or THF) for regioselective substitution.

- Use of anhydrous conditions to avoid hydrolysis of the ethoxy group.

Q. How should researchers handle contradictions between spectroscopic data (e.g., NMR, IR) and computational predictions during structural verification?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography (e.g., SHELXL ) to resolve ambiguities. For example, crystal structures of analogous pyrazole derivatives (e.g., ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate) confirm regiochemistry .

- Computational Adjustments: Account for solvent effects (e.g., PCM models in DFT) and tautomerism. IR frequencies may require scaling factors (0.96–0.98) to match experimental data .

Q. What safety protocols are essential when working with nitro-substituted pyrazole derivatives, particularly regarding respiratory and dermal exposure risks?

Methodological Answer:

- PPE Requirements:

- Respiratory: OV/AG/P99 or ABEK-P2 respirators for aerosolized particles .

- Dermal: Full chemical suits (e.g., Tychem®) and nitrile gloves.

- Environmental Controls: Avoid drainage contamination; use fume hoods with ≥100 fpm airflow. Nitro groups may pose explosive risks under high heat (>200°C) .

Advanced Research Questions

Q. What advanced crystallization techniques optimize single-crystal growth for X-ray diffraction studies of nitro-pyrazole derivatives, and how does solvent choice impact crystal packing?

Methodological Answer:

- Techniques: Slow evaporation (e.g., ethyl acetate/hexane mixtures) or diffusion (layered methanol/dichloromethane) to promote nucleation. For hygroscopic compounds, use anhydrous solvents under inert gas.

- Solvent Effects: Polar solvents (e.g., DMSO) often yield solvated crystals, while non-polar solvents (toluene) favor dense packing. For example, analogous structures crystallized in monoclinic systems (P2₁/c) with Z′ = 1 show π-π stacking influenced by nitro group orientation .

Q. How can researchers employ density functional theory (DFT) to predict regioselectivity in electrophilic substitution reactions on the pyrazole ring of this compound?

Methodological Answer:

- Modeling Strategy:

- Calculate Fukui indices (nucleophilic/electrophilic attack sites) using B3LYP/6-31G(d).

- The nitro group at C4 directs electrophiles to C5 due to its electron-withdrawing meta-effect. Ethoxy at C3 further deactivates adjacent positions.

- Compare with experimental data (e.g., bromination yields at C5 >90% in similar compounds ).

Q. What mechanistic insights explain the stability of the ethoxy group under acidic or basic conditions during functionalization reactions of this compound?

Methodological Answer:

- Acidic Conditions: Ethoxy groups undergo hydrolysis (SN1 mechanism) only under strong acids (e.g., HBr/HOAc), with stability enhanced by steric hindrance from the nitro group.

- Basic Conditions: Ester groups (methyl propanoate) are more reactive than ethoxy via nucleophilic acyl substitution. Use milder bases (NaHCO₃ vs. NaOH) to preserve the ethoxy moiety. Kinetic studies (pH-rate profiling) show ethoxy hydrolysis occurs at pH >12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.